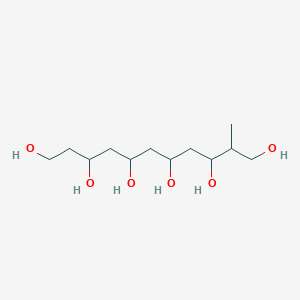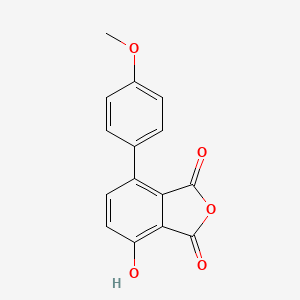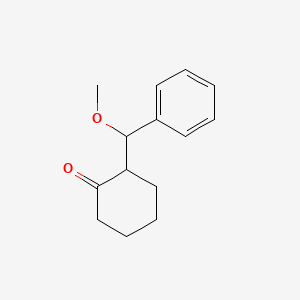
Cyclohexanone, 2-(methoxyphenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanone, 2-(methoxyphenylmethyl)- is an organic compound that belongs to the class of cyclic ketones It is characterized by a six-carbon cyclic structure with a ketone functional group and a methoxyphenylmethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexanone, 2-(methoxyphenylmethyl)- can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of cyclohexanone, 2-(methoxyphenylmethyl)- may involve the catalytic hydrogenation of phenol to cyclohexanone, followed by the alkylation of cyclohexanone with methoxybenzyl chloride. This process can be optimized for large-scale production by using continuous flow reactors and efficient separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanone, 2-(methoxyphenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can yield alcohols, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxyphenylmethyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the methoxyphenylmethyl group.
Applications De Recherche Scientifique
Cyclohexanone, 2-(methoxyphenylmethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of cyclohexanone, 2-(methoxyphenylmethyl)- involves its interaction with specific molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the methoxyphenylmethyl group can undergo electrophilic aromatic substitution. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Cyclohexanone, 2-(methoxyphenylmethyl)- can be compared with other similar compounds, such as:
Cyclohexanone: A simpler cyclic ketone without the methoxyphenylmethyl group.
2-Methylcyclohexanone: A methyl-substituted cyclohexanone with different reactivity and properties.
Methoxybenzyl alcohol: Contains the methoxyphenylmethyl group but lacks the cyclic ketone structure.
The uniqueness of cyclohexanone, 2-(methoxyphenylmethyl)- lies in its combination of a cyclic ketone with a methoxyphenylmethyl substituent, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
85670-57-1 |
|---|---|
Formule moléculaire |
C14H18O2 |
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
2-[methoxy(phenyl)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C14H18O2/c1-16-14(11-7-3-2-4-8-11)12-9-5-6-10-13(12)15/h2-4,7-8,12,14H,5-6,9-10H2,1H3 |
Clé InChI |
LRFLORXTZQEIMB-UHFFFAOYSA-N |
SMILES canonique |
COC(C1CCCCC1=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


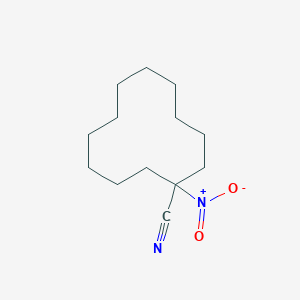
![1,1'-[Oxybis(methyleneselanyl)]bis(4-methoxybenzene)](/img/structure/B14424915.png)

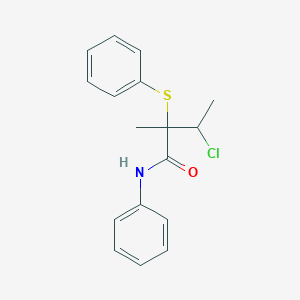
![1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-D-proline](/img/structure/B14424931.png)
![1,3,4-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424933.png)
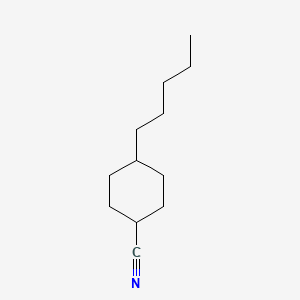
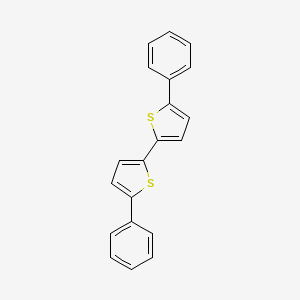
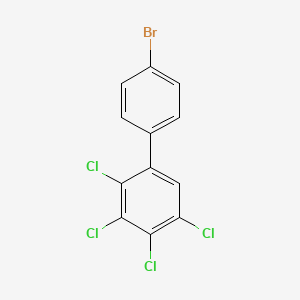
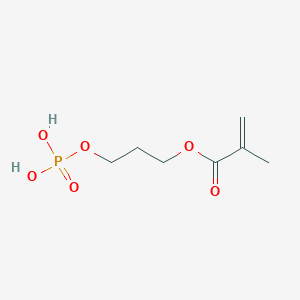
![1,3,5-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424951.png)
![trisodium;4-azanidyl-3-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate;cobalt(3+)](/img/structure/B14424968.png)
